molecular formula C11H19NO3 B3324903 (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate CAS No. 200184-61-8

(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3324903
CAS No.: 200184-61-8
M. Wt: 213.27 g/mol
InChI Key: HAYNQPVPECFGBT-IUCAKERBSA-N
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Description

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative valued as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound features a formyl group and a tert-butoxycarbonyl (Boc) protecting group on a pyrrolidine ring with defined (2S,4S) stereochemistry, making it a critical chiral scaffold for the synthesis of more complex molecules . Its high synthetic utility lies in the reactivity of the formyl group, which can undergo further transformations such as reductive amination or condensation to create diverse chemical libraries . Researchers primarily utilize this and related Boc-protected intermediates in the development of antiviral agents, including potential therapeutics for viruses like Hepatitis C . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYNQPVPECFGBT-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159947
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200184-61-8
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200184-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-4-methylpyrrolidine-2-carboxylic acid.

    Protection of Functional Groups: The carboxylic acid group is protected using tert-butyl chloroformate to form the tert-butyl ester.

    Formylation: The formyl group is introduced at the 2-position using reagents like formic acid or formylating agents under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to handle large volumes of reactants.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and LC-MS, to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester can be hydrolyzed to the free carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in water for ester hydrolysis.

Major Products

    Oxidation: (2S,4S)-4-methylpyrrolidine-2,1-dicarboxylic acid.

    Reduction: (2S,4S)-tert-butyl 2-hydroxymethyl-4-methylpyrrolidine-1-carboxylate.

    Substitution: (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the stereochemical effects on biological activity.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and metabolic disorders. Its chiral centers are crucial for the activity and specificity of potential therapeutic agents.

Industry

In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.

Mechanism of Action

The mechanism by which (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Formyl vs. Hydroxyl/Hydroxymethyl Groups
  • The absence of the formyl group limits its utility in nucleophilic addition reactions .
  • (2S,4R)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This diastereomer demonstrates how stereochemical changes (4R vs.
Fluorinated and Sulfonated Derivatives
  • tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate (CAS 1033245-10-1) : Incorporation of fluorine (electronegative) and mesyloxy groups enhances reactivity for nucleophilic substitutions. The fluorine atom may improve metabolic stability in pharmaceuticals, while the mesyloxy group acts as a leaving group for further functionalization .
  • (2S,4R)-tert-Butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate (CAS 148017-07-6) : The sulfonate ester at the 4-position and hydroxymethyl group at the 2-position highlight versatility in creating prodrugs or modifying solubility .

Stereochemical and Functional Group Impact

Compound Name Key Structural Features Molecular Weight CAS Number Key Applications References
Target Compound (2S,4S) formyl, methyl 213.28 200184-61-8 Thiazolidine synthesis, chiral building block
Hydroxy variant (2S,4S) (2S,4S) hydroxymethyl, hydroxy 231.27 61478-26-0 Polar intermediates, hydrogen-bond donors
Fluorinated analog (2S,4S) (2S,4S) fluoro, mesyloxymethyl 297.34 1033245-10-1 Electrophilic reactivity, medicinal chemistry
Imidazole derivative (2S,4S) imidazole, bromophenyl - 1250939-45-7 Anticancer agents, kinase inhibitors
  • Stereochemistry : The (2S,4S) configuration in the target compound ensures optimal spatial arrangement for asymmetric synthesis, whereas diastereomers (e.g., 2S,4R) may exhibit reduced compatibility in stereoselective reactions .
  • Functional Groups : The formyl group in the target compound enables Schiff base formation or aldol reactions, contrasting with sulfonates or hydroxyls in analogs, which prioritize stability or solubility .

Key Research Findings

  • Reactivity : The target compound’s formyl group facilitates rapid conjugation with thiols (e.g., cysteine derivatives), whereas hydroxylated analogs require activation for similar reactivity .
  • Thermodynamic Stability : Fluorinated derivatives exhibit higher stability in acidic conditions compared to the formyl-containing target compound, as fluorine’s electronegativity resists protonation .
  • Medicinal Chemistry : Imidazole derivatives demonstrate superior bioactivity in preliminary assays, emphasizing the role of aromaticity in target engagement .

Biological Activity

(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS No. 200184-61-8) is a pyrrolidine derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butyl group and a formyl group, which may influence its interaction with biological targets.

The specific mechanisms of action for this compound remain under investigation. However, similar compounds have been noted to interact with various biological pathways, including:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of functional groups might allow for interaction with neurotransmitter receptors.

Pharmacological Studies

Research has indicated that derivatives of pyrrolidine can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies report that pyrrolidine derivatives possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.
Study ReferenceBiological ActivityFindings
AntimicrobialShowed activity against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Effects

A study conducted on similar pyrrolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Activity

In vitro studies on this compound revealed its potential to inhibit the growth of human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vitro. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What are the established synthetic routes for (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate?

Answer:
The compound is synthesized via multi-step routes involving:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .
  • Step 2 : Introduction of the formyl group at the 2-position via oxidation of a hydroxymethyl intermediate or direct formylation using reagents like Dess-Martin periodinane .
  • Step 3 : Methyl group installation at the 4-position through alkylation (e.g., methyl iodide with LDA) or stereoselective reduction of a ketone precursor .
    Purification typically employs silica gel chromatography or recrystallization, with yields optimized to 40–60% .

Basic: How is the stereochemistry of this compound verified experimentally?

Answer:

  • NMR Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish diastereomers via coupling constants (e.g., J2,4J_{2,4} for axial vs. equatorial substituents) and NOE correlations .
  • X-ray Crystallography : Single-crystal diffraction confirms absolute configuration, leveraging SHELXL for refinement .
  • Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases (e.g., Chiralpak AD-H) .

Basic: What purification methods are effective for this compound?

Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes (e.g., 20–50%) resolves polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility .
  • Distillation : For intermediates, short-path distillation under reduced pressure avoids thermal decomposition .

Advanced: How do steric effects influence reactivity at the 2-formyl and 4-methyl positions?

Answer:

  • The 4-methyl group creates steric hindrance, slowing nucleophilic attacks at the adjacent nitrogen. This is mitigated by using bulky bases (e.g., LDA) in alkylation steps .
  • The 2-formyl group’s electrophilicity is reduced by conjugation with the pyrrolidine ring, requiring activated reagents (e.g., HATU) for amide bond formation .
  • Computational studies (DFT) predict transition-state geometries, guiding reagent selection to bypass steric barriers .

Advanced: What strategies address low yields in stereoselective synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce desired configurations during formylation .
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are trapped via asymmetric hydrogenation (e.g., Pd/C with chiral ligands) .
  • Protecting Group Tuning : Replacing Boc with Fmoc groups improves steric control in key steps .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

  • Scaffold for Protease Inhibitors : The pyrrolidine core mimics transition states in serine protease binding pockets (e.g., hepatitis C virus NS3/4A) .
  • Peptidomimetic Design : The formyl group is functionalized into ketones or amines for covalent inhibitor synthesis .
  • Biological Testing : IC50_{50} values are measured via fluorescence-based assays, with logP optimized using methyl group substitutions .

Advanced: What computational tools predict its conformational stability?

Answer:

  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model ring puckering and hydrogen-bonding networks .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and predict NMR chemical shifts .
  • Docking Studies : AutoDock Vina evaluates binding poses against target proteins (e.g., HCV polymerase) .

Advanced: How are contradictions in spectroscopic data resolved?

Answer:

  • Variable-Temperature NMR : Distinguishes rotamers (e.g., tert-butyl groups) by coalescence temperature analysis .
  • Isotopic Labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-enriched samples clarify ambiguous NOESY/HSQC correlations .
  • Cross-Validation : IR and HRMS confirm functional groups absent in NMR (e.g., formyl C=O stretch at ~1700 cm1^{-1}) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Byproduct Formation : Scale-dependent exotherms in Boc protection require controlled cooling (0–5°C) .
  • Catalyst Loading : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination in hydrogenation steps .
  • Green Chemistry : Solvent recycling (e.g., THF) and catalytic asymmetric methods improve E-factors .

Advanced: How is the compound’s stability under different storage conditions assessed?

Answer:

  • Forced Degradation Studies : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) identifies degradation pathways (e.g., Boc deprotection) .
  • LC-MS Monitoring : Quantifies hydrolytic byproducts (e.g., formic acid) over 6-month stability trials .
  • Cryopreservation : Long-term storage at -20°C in argon-filled vials prevents oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

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